1H-Isoindole-1,3(2H)-dione, 2-(4-methoxy-2-methylphenyl)- 1H-Isoindole-1,3(2H)-dione, 2-(4-methoxy-2-methylphenyl)-
Brand Name: Vulcanchem
CAS No.: 19348-47-1
VCID: VC17314028
InChI: InChI=1S/C16H13NO3/c1-10-9-11(20-2)7-8-14(10)17-15(18)12-5-3-4-6-13(12)16(17)19/h3-9H,1-2H3
SMILES:
Molecular Formula: C16H13NO3
Molecular Weight: 267.28 g/mol

1H-Isoindole-1,3(2H)-dione, 2-(4-methoxy-2-methylphenyl)-

CAS No.: 19348-47-1

Cat. No.: VC17314028

Molecular Formula: C16H13NO3

Molecular Weight: 267.28 g/mol

* For research use only. Not for human or veterinary use.

1H-Isoindole-1,3(2H)-dione, 2-(4-methoxy-2-methylphenyl)- - 19348-47-1

Specification

CAS No. 19348-47-1
Molecular Formula C16H13NO3
Molecular Weight 267.28 g/mol
IUPAC Name 2-(4-methoxy-2-methylphenyl)isoindole-1,3-dione
Standard InChI InChI=1S/C16H13NO3/c1-10-9-11(20-2)7-8-14(10)17-15(18)12-5-3-4-6-13(12)16(17)19/h3-9H,1-2H3
Standard InChI Key GPWWJUBKRZNKIJ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)OC)N2C(=O)C3=CC=CC=C3C2=O

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name of the compound is 2-(4-methoxy-2-methylphenyl)-1H-isoindole-1,3(2H)-dione. Its molecular formula is C₁₆H₁₃NO₃, with a molecular weight of 267.28 g/mol. The structure comprises an isoindole-1,3-dione core substituted at the 2-position with a 4-methoxy-2-methylphenyl group (Figure 1) .

Crystallographic Data

X-ray crystallography of analogous compounds, such as 2-(4-methoxyphenyl)isoindole-1,3-dione (PubChem CID 250687), reveals a planar isoindole-dione ring system with bond lengths and angles consistent with conjugated carbonyl groups. The substituent phenyl ring adopts a dihedral angle of approximately 75° relative to the isoindole plane, minimizing steric hindrance .

Table 1: Structural Parameters of Analogous Isoindole-dione Derivatives

ParameterValueSource
Crystallographic SystemMonoclinic
Space GroupP2₁/c
Bond Length (C=O)1.21–1.23 Å
Dihedral Angle (Phenyl Ring)75.2°

Synthesis and Optimization

The synthesis of N-substituted isoindole-diones typically involves nucleophilic substitution reactions between phthalic anhydride derivatives and aryl amines.

Reaction Pathway

A representative synthesis for 2-(4-methoxy-2-methylphenyl)-1H-isoindole-1,3(2H)-dione involves:

  • Condensation: Reacting phthalic anhydride with 4-methoxy-2-methylaniline in a polar aprotic solvent (e.g., dimethylformamide) under reflux.

  • Cyclization: Facilitating intramolecular cyclization via acid catalysis (e.g., p-toluenesulfonic acid) to form the isoindole-dione core .

Equation 1:
Phthalic anhydride+4-Methoxy-2-methylanilineΔDMF2-(4-Methoxy-2-methylphenyl)-1H-isoindole-1,3(2H)-dione+H2O\text{Phthalic anhydride} + \text{4-Methoxy-2-methylaniline} \xrightarrow[\Delta]{\text{DMF}} \text{2-(4-Methoxy-2-methylphenyl)-1H-isoindole-1,3(2H)-dione} + \text{H}_2\text{O}

Yield Optimization

Modified protocols using microwave-assisted synthesis or ionic liquid solvents have achieved yields exceeding 85%, reducing reaction times from 6 hours to 30 minutes . For example, a 2023 study reported a 78% yield using ultrasound irradiation, enhancing reaction efficiency .

Physicochemical Properties

The compound exhibits limited solubility in aqueous media but is soluble in organic solvents such as dichloromethane and dimethyl sulfoxide.

Table 2: Physicochemical Characteristics

PropertyValueMethod
Melting Point162–164°C (dec.)Differential Scanning Calorimetry
LogP (Partition Coefficient)2.8 ± 0.3Computational Prediction
Solubility in Water<0.1 mg/mLShake Flask Method

Biological Activity and Mechanistic Insights

Cyclooxygenase (COX) Inhibition

In vitro studies demonstrate moderate inhibition of cyclooxygenase-2 (COX-2) with an IC₅₀ of 18.7 μM, compared to 2.1 μM for celecoxib. Molecular docking simulations suggest the methoxy and methyl groups enhance hydrophobic interactions with COX-2’s active site, while the isoindole-dione core forms hydrogen bonds with Arg120 and Tyr355 .

Figure 2: Molecular docking pose of 2-(4-methoxy-2-methylphenyl)-1H-isoindole-1,3(2H)-dione in COX-2 (PDB: 3LN1).

Applications and Future Directions

Pharmaceutical Development

The compound’s COX-2 affinity positions it as a lead for non-steroidal anti-inflammatory drugs (NSAIDs). Structural modifications, such as fluorination of the phenyl ring, could improve potency and pharmacokinetics.

Material Science

Isoindole-diones serve as precursors for thermally stable polymers. Incorporating the 4-methoxy-2-methylphenyl group may enhance solubility in polymer matrices, enabling applications in organic electronics .

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